molecular formula C9H7F4NO B1458055 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide CAS No. 1373920-88-7

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B1458055
CAS No.: 1373920-88-7
M. Wt: 221.15 g/mol
InChI Key: DBFJVYYVOCZDBU-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C9H7F4NO and its molecular weight is 221.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of the Succinate Dehydrogenase enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting the Succinate Dehydrogenase enzyme, this compound disrupts the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .

Result of Action

The inhibition of the Succinate Dehydrogenase enzyme by this compound can lead to a decrease in cellular respiration and energy production. This can result in the death of cells, particularly in fungi, where the compound has shown good antifungal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its lipophilicity, which can influence its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the compound’s amide group can form hydrogen bonds with amino acid residues in proteins, further influencing its biochemical interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to shifts in metabolic flux and alterations in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biochemical properties, which can further influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal effects in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s biochemical properties and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can also facilitate the compound’s distribution within cells, influencing its localization and accumulation. For example, this compound can interact with albumin and other plasma proteins, affecting its bioavailability and distribution in tissues.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For instance, this compound’s presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFJVYYVOCZDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231880
Record name Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-88-7
Record name Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.